REACTION_SMILES
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[CH3:28][OH:29].[F:1][c:2]1[c:3]([CH2:9][C:10]([O-:11])=[O:12])[cH:4][cH:5][c:6]([I:8])[cH:7]1.[Na+:14].[OH-:13].[OH2:30].[OH:15][C:16]([CH2:17][C:18]([C:19](=[O:20])[OH:21])([CH2:22][C:23](=[O:24])[OH:25])[OH:26])=[O:27]>>[F:1][c:2]1[c:3]([OH:15])[cH:4][cH:5][c:6]([I:8])[cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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O=C([O-])Cc1ccc(I)cc1F
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])Cc1ccc(I)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc(I)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |